6-哌啶-1-基-咪唑并[1,2-B]吡啶二嗪
描述
“6-Piperidin-1-YL-imidazo[1,2-B]pyridazine” is a chemical compound with the molecular formula C11H14N4 . It has a molecular weight of 202.26 . The compound is also known by its IUPAC name, 6-(1-piperidinyl)imidazo[1,2-b]pyridazine .
Synthesis Analysis
The synthesis of imidazo[1,2-b]pyridazines, including “6-Piperidin-1-YL-imidazo[1,2-B]pyridazine”, has been well-studied. The preparation of these compounds often involves cyclization and their functionalization can be achieved through cross-coupling reactions such as Sonogashira, Heck, Negishi, Suzuki-Miyaura, Kumada, and Stille .Molecular Structure Analysis
The InChI code for “6-Piperidin-1-YL-imidazo[1,2-B]pyridazine” is 1S/C11H14N4/c1-2-7-14(8-3-1)11-5-4-10-12-6-9-15(10)13-11/h4-6,9H,1-3,7-8H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis
While specific chemical reactions involving “6-Piperidin-1-YL-imidazo[1,2-B]pyridazine” are not detailed in the search results, imidazo[1,2-b]pyridazines are known to participate in a variety of reactions. For instance, they can undergo transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .Physical and Chemical Properties Analysis
“6-Piperidin-1-YL-imidazo[1,2-B]pyridazine” has a molecular weight of 202.26 .科学研究应用
合成和生物活性
- Gyoten 等人(2003 年)的一项研究合成了一系列具有环胺的咪唑并[1,2-b]吡啶二嗪,表现出抗组胺活性和对嗜酸性粒细胞浸润的抑制作用。特别是,该系列中的一种化合物 TAK-427 同时表现出抗组胺和抗炎活性,并正在进行治疗特应性皮炎和过敏性鼻炎的临床试验 (Gyoten 等人,2003 年)。
抗菌和抗疟疾活性
- Bhatt 等人(2016 年)报道了含有咪唑并[1,2-b]吡啶二嗪部分的哌嗪的磺酰胺和酰胺衍生物的合成。对这些化合物进行了体外抗菌活性评估,以对抗各种细菌,并进行了抗真菌和抗疟疾活性评估 (Bhatt 等人,2016 年)。
Tyk2 JH2 抑制剂
- Liu 等人(2019 年)的一项研究确定咪唑并[1,2-b]吡啶二嗪衍生物为有效的、选择性的和口服活性 Tyk2 JH2 抑制剂。这些化合物显示出抑制 IFNγ 产生的功效,并且在大鼠佐剂关节炎模型中有效 (Liu 等人,2019 年)。
抗癌活性
- 2013 年的一项研究探索了咪唑并[1,2-b]吡啶二嗪作为哺乳动物雷帕霉素靶标(mTOR)的抑制剂的合成,mTOR 是癌症治疗中的中心调节剂。该研究揭示了对不同细胞系中细胞增殖的不同抑制活性 (翁依若,2013 年)。
抗哮喘活性
- Kuwahara 等人(1995 年)合成了咪唑并[1,2-b]吡啶二嗪的几种磺酰胺衍生物,并评估了它们的抗哮喘活性。研究发现,某些衍生物在抑制支气管收缩方面具有有效的活性 (Kuwahara 等人,1995 年)。
黄病毒科抑制剂
- Enguehard-Gueiffier 等人(2013 年)设计了咪唑并[1,2-b]吡啶二嗪的联苯衍生物,以抑制牛病毒性腹泻病毒(BVDV)和丙型肝炎病毒(HCV)等病毒的复制。这项研究强调了这些衍生物的抗病毒活性 (Enguehard-Gueiffier 等人,2013 年)。
其他治疗应用
- Deep 等人(2016 年)对咪唑并[1,2-a]吡啶支架(与咪唑并[1,2-b]吡啶二嗪相关的结构)的综述讨论了其在药物化学中的广泛应用,包括抗癌、抗菌和抗病毒活性 (Deep 等人,2016 年)。
未来方向
Imidazo[1,2-b]pyridazines, including “6-Piperidin-1-YL-imidazo[1,2-B]pyridazine”, have attracted significant interest due to their potential pharmaceutical applications . They have been studied as potential inhibitors for various diseases, suggesting that they may have promising future applications in drug development .
作用机制
Target of Action
The primary target of the compound 6-Piperidin-1-YL-imidazo[1,2-B]pyridazine is the Transforming Growth Factor-β Activated Kinase (TAK1) . TAK1 is a serine/threonine kinase that plays a crucial role in cell growth, differentiation, and apoptosis . It is upregulated and overexpressed in multiple myeloma (MM), a type of blood cancer .
Mode of Action
The compound interacts with TAK1 by inhibiting its enzymatic activity at nanomolar concentrations . The imidazo[1,2-b]pyridazine moiety, a privileged drug moiety found in many approved and experimental drugs, binds to the hinge region of kinases . Substitutions at positions 2, 3, 6, 7, and 8 dictate kinase selectivity and potency .
Biochemical Pathways
The inhibition of TAK1 affects the PI3K-Akt-mTOR signaling pathway , which is frequently activated in human malignancies . This pathway is key to various cellular physiological processes including cell growth, proliferation, survival, and metabolism .
Result of Action
The inhibition of TAK1 by 6-Piperidin-1-YL-imidazo[1,2-B]pyridazine results in the suppression of multiple myeloma cell growth . The compound and its analogs inhibit the growth of multiple myeloma cell lines with GI50 values as low as 30 nM .
生化分析
Biochemical Properties
6-Piperidin-1-YL-imidazo[1,2-B]pyridazine plays a crucial role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. One of the key interactions is with acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine . This interaction inhibits the enzyme’s activity, leading to increased levels of acetylcholine in the synaptic cleft, which can have therapeutic implications for neurodegenerative diseases such as Alzheimer’s . Additionally, 6-Piperidin-1-YL-imidazo[1,2-B]pyridazine has been shown to interact with kinases, particularly TAK1 kinase, which is involved in cell growth and differentiation . By inhibiting TAK1 kinase, this compound can potentially be used to treat cancers such as multiple myeloma .
Cellular Effects
The effects of 6-Piperidin-1-YL-imidazo[1,2-B]pyridazine on various cell types and cellular processes are profound. In neuroblastoma cell lines, this compound exhibits potent anti-proliferative effects by inducing cell cycle arrest and apoptosis . It also affects cell signaling pathways, particularly the PI3K-Akt-mTOR pathway, which is crucial for cell growth and survival . By inhibiting this pathway, 6-Piperidin-1-YL-imidazo[1,2-B]pyridazine can reduce cell proliferation and induce cell death in cancer cells . Furthermore, this compound has been shown to modulate gene expression and cellular metabolism, leading to enhanced oxidative stress and activation of AMP-activated protein kinase (AMPK) .
Molecular Mechanism
At the molecular level, 6-Piperidin-1-YL-imidazo[1,2-B]pyridazine exerts its effects through several mechanisms. It binds to the active site of acetylcholinesterase, inhibiting its activity and increasing acetylcholine levels . This binding interaction is facilitated by the imidazo[1,2-B]pyridazine core, which fits into the enzyme’s active site. Additionally, this compound inhibits TAK1 kinase by binding to its ATP-binding site, preventing the phosphorylation of downstream targets involved in cell growth and differentiation . The inhibition of the PI3K-Akt-mTOR pathway is another critical mechanism, where 6-Piperidin-1-YL-imidazo[1,2-B]pyridazine binds to the kinase domain of PI3K, blocking its activity and downstream signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Piperidin-1-YL-imidazo[1,2-B]pyridazine have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound’s stability and efficacy can be influenced by factors such as temperature, pH, and the presence of other biomolecules .
Dosage Effects in Animal Models
The effects of 6-Piperidin-1-YL-imidazo[1,2-B]pyridazine vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes and kinases . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These adverse effects highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing toxicity. Threshold effects have also been noted, where a certain concentration of the compound is required to achieve significant biological activity .
Metabolic Pathways
6-Piperidin-1-YL-imidazo[1,2-B]pyridazine is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can have different biological activities and contribute to the overall pharmacological profile of the compound. The interaction with cytochrome P450 enzymes also affects the metabolic flux and levels of other metabolites in the body . Additionally, the compound can influence the activity of other metabolic enzymes, further modulating cellular metabolism .
Transport and Distribution
The transport and distribution of 6-Piperidin-1-YL-imidazo[1,2-B]pyridazine within cells and tissues are mediated by various transporters and binding proteins. The compound is known to interact with efflux transporters such as P-glycoprotein, which can affect its bioavailability and distribution . Additionally, binding proteins in the plasma can influence the compound’s localization and accumulation in specific tissues . These interactions are crucial for determining the pharmacokinetics and pharmacodynamics of 6-Piperidin-1-YL-imidazo[1,2-B]pyridazine .
Subcellular Localization
The subcellular localization of 6-Piperidin-1-YL-imidazo[1,2-B]pyridazine is essential for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and signaling proteins . Targeting signals and post-translational modifications can direct the compound to specific cellular compartments, such as the nucleus or mitochondria . These localizations are critical for the compound’s ability to modulate cellular processes and exert its therapeutic effects .
属性
IUPAC Name |
6-piperidin-1-ylimidazo[1,2-b]pyridazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c1-2-7-14(8-3-1)11-5-4-10-12-6-9-15(10)13-11/h4-6,9H,1-3,7-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQJWOGIWQWJLHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NN3C=CN=C3C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。